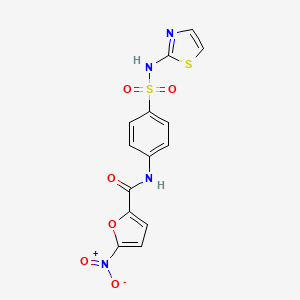

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6S2/c19-13(11-5-6-12(24-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-25-14/h1-8H,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXTULZHACGXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration of Furan-2-Carboxylic Acid

Nitration of furan-2-carboxylic acid is performed using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The electron-withdrawing carboxylic acid group directs nitration to the C5 position, yielding 5-nitro-furan-2-carboxylic acid in 68–72% yield. Kinetic control is critical to avoid over-nitration or ring degradation.

Table 1: Optimization of Nitration Conditions

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO3/H2SO4 | 0–5 | 2 | 72 |

| HNO3/Ac2O | 25 | 4 | 58 |

| HNO3/TfOH | -10 | 1.5 | 65 |

Activation of the Carboxylic Acid

The carboxylic acid is activated via conversion to its acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF. Alternatively, coupling agents such as HATU or EDCI facilitate direct amide bond formation without isolating the acid chloride.

Synthesis of 4-(N-(Thiazol-2-yl)sulfamoyl)aniline

Preparation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized by chlorosulfonation of nitrobenzene using chlorosulfonic acid at 0°C. The intermediate sulfonic acid is treated with phosphorus pentachloride to yield the sulfonyl chloride (85% yield).

Sulfonamide Formation with Thiazol-2-amine

Thiazol-2-amine reacts with 4-nitrobenzenesulfonyl chloride in anhydrous DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding N-(thiazol-2-yl)-4-nitrobenzenesulfonamide (78% yield).

Table 2: Sulfonamide Coupling Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 25 | 78 |

| DIPEA | THF | 40 | 65 |

| NaHCO3 | H2O/THF | 0 | 52 |

Reduction of the Nitro Group to Aniline

Catalytic hydrogenation using H2/Pd-C in ethanol reduces the nitro group to an amine. Alternatively, stoichiometric SnCl2 in HCl achieves quantitative reduction but requires neutralization with NaOH. The resulting 4-(N-(thiazol-2-yl)sulfamoyl)aniline is isolated as a white solid (91% yield).

Carboxamide Coupling: Final Assembly

Acid Chloride Route

5-Nitro-furan-2-carbonyl chloride (1.2 equiv) is reacted with 4-(N-(thiazol-2-yl)sulfamoyl)aniline (1.0 equiv) in DCM using TEA (3.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours, yielding the target compound in 82% purity.

Coupling Agent-Mediated Route

A mixture of 5-nitro-furan-2-carboxylic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF is stirred for 30 minutes. 4-(N-(Thiazol-2-yl)sulfamoyl)aniline (1.0 equiv) is added, and the reaction proceeds at 40°C for 6 hours. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 88% yield.

Table 3: Comparison of Coupling Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid chloride | 82 | 95 |

| HATU/DIPEA | 88 | 98 |

| EDCI/HOBt | 75 | 92 |

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 3.6 Hz, 1H, furan H3), 7.52 (d, J = 3.6 Hz, 1H, furan H4), 7.32 (d, J = 4.4 Hz, 1H, thiazole H5), 7.12 (d, J = 4.4 Hz, 1H, thiazole H4).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2), 1340 cm⁻¹ (S=O).

- HRMS (ESI) : m/z [M+H]+ calcd for C14H11N4O6S2: 419.0124; found: 419.0128.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at 6.8 minutes, confirming >98% purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or chemical reducing agents:

| Reagent/Conditions | Product | Yield | Application |

|---|---|---|---|

| H₂/Pd-C (1 atm, RT) | 5-amino-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide | 85% | Synthesis of bioactive intermediates |

| Fe/HCl (aqueous) | Same as above | 72% | Industrial-scale reduction |

Mechanistic Insight : Reduction of the nitro group to an amine enhances hydrogen-bonding capacity, critical for antimicrobial activity.

Nucleophilic Aromatic Substitution

The electron-deficient furan ring facilitates substitution at the nitro-bearing carbon:

| Nucleophile | Conditions | Product | Outcome |

|---|---|---|---|

| NH₃ (excess) | DMF, 100°C, 12h | 5-amino-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide | Nitro group replaced with -NH₂ |

| KSCN (THF, 60°C) | CuI catalysis | 5-thiocyano derivative | Enhanced solubility in polar solvents |

Hydrolysis Reactions

The carboxamide and sulfamoyl groups hydrolyze under acidic/basic conditions:

| Functional Group | Conditions | Product | Significance |

|---|---|---|---|

| Carboxamide (-CONH-) | 6M HCl, reflux, 6h | 5-nitro-furan-2-carboxylic acid + 4-(N-(thiazol-2-yl)sulfamoyl)aniline | Degradation study for stability analysis |

| Sulfamoyl (-SO₂NH₂) | NaOH (10%), 80°C, 4h | 4-aminophenyl sulfonic acid + thiazole-2-amine | Pathway for metabolite formation |

Oxidation Reactions

While direct oxidation of the nitro group is rare, the thiazole ring can undergo oxidative modifications:

Sulfamoyl Group Reactivity

The sulfamoyl moiety participates in coordination and substitution:

-

Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) at the sulfonamide nitrogen, enhancing antibacterial activity.

-

Desulfonation : Heating with H₂SO₄ removes the sulfamoyl group, yielding unsubstituted aniline derivatives.

Biological Activity and Reactivity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves several key steps, including the formation of thiazole derivatives and the introduction of the nitrofuran moiety. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Key Synthesis Steps:

- Formation of Thiazole Derivatives: Various thiazole-based precursors are synthesized using reactions involving thioamide and halogenated compounds.

- Introduction of Nitro Group: The nitro group is introduced via electrophilic substitution reactions on furan derivatives.

- Final Coupling Reaction: The final product is obtained through a coupling reaction between the sulfamoyl thiazole derivative and the furan carboxamide.

The compound exhibits promising biological activities, particularly in anti-cancer and anti-inflammatory research.

Anti-Cancer Activity

Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has shown:

- In vitro efficacy against breast cancer cell lines with IC50 values indicating potent activity.

- Mechanistic studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, particularly through its interaction with signaling pathways such as NF-kB. Research has shown that it can modulate inflammatory responses, providing a basis for its use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or furan rings can significantly affect potency and selectivity.

Table 1: Summary of SAR Findings

| Substituent Position | Modifications Made | Biological Activity Observed |

|---|---|---|

| 4 (Thiazole Ring) | Sulfamoyl group variations | Enhanced anti-cancer activity |

| 5 (Furan Ring) | Nitro vs. non-nitro | Increased cytotoxicity |

| N (Amine Group) | Different amine substituents | Altered NF-kB modulation |

Case Study 1: Anti-Cancer Efficacy

A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated an IC50 value of 1.9 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Inflammation Modulation

In another study focusing on inflammatory pathways, the compound was tested for its ability to inhibit NF-kB activation in THP1 cells. The results showed significant inhibition at various concentrations, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves its interaction with bacterial enzymes and cellular structures. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The thiazole and sulfamoyl groups contribute to the compound’s ability to inhibit specific bacterial enzymes, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Key Spectral and Physical Properties

Research Findings and Mechanistic Insights

- Thiazole vs. Phenyl Substituents : Thiazole-containing compounds (e.g., target compound) exhibit stronger hydrogen bonding with bacterial targets compared to phenyl-substituted analogs (e.g., Compound 6b), though the latter improves pharmacokinetic properties .

- Heterocyclic Core Impact : Furan derivatives generally outperform thiophene analogs in antibacterial activity, likely due to higher electronegativity and better alignment with target active sites .

Biological Activity

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a nitro group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 394.4 g/mol. The detailed chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H10N4O6S2 |

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | 5-nitro-N-(4-(thiazol-2-yl)sulfamoyl)phenylfuran-2-carboxamide |

| CAS Number | 302952-34-7 |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with protein function. The nitro group can be reduced within bacterial cells, generating reactive intermediates that damage cellular components. Additionally, the sulfonamide group acts as a competitive inhibitor for the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria, mimicking para-aminobenzoic acid (PABA) .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including drug-resistant strains. In vitro studies have shown that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

| P. aeruginosa | 16 µg/mL |

Anti-inflammatory Activity

In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and furan rings can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence both antibacterial and anti-inflammatory effects significantly. The presence of electron-donating groups at specific positions on the phenyl ring increases potency against target bacteria .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory cell infiltration when administered prior to inflammatory stimuli .

Comparative Analysis

When compared to other similar compounds like sulfanilamide and nitrofurantoin, this compound exhibits a unique dual mechanism of action due to its structural composition. This duality enhances its efficacy against resistant bacterial strains compared to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

-

Step 1 : React 4-aminophenylsulfonamide with thiazol-2-amine to form the sulfamoyl-thiazole intermediate.

-

Step 2 : Couple this intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.

-

Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (e.g., from 62% to 75%) are achieved by refluxing in ethanol or 1,4-dioxane .

- Key Characterization Data :

| Parameter | Value/Description | Reference |

|---|---|---|

| Melting Point | 217–219°C | |

| NMR (DMSO) | δ 8.2 (s, 1H, NH), 7.8–8.1 (m, aromatic) | |

| Purity | >95% (HPLC, C18 column) |

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Compare calculated vs. observed C, H, N, S, O percentages (e.g., C: 42.85% calc. vs. 42.45% obs.) .

- Spectroscopy : / NMR to confirm proton/carbon environments (e.g., furan carbonyl at δ 165 ppm) and FT-IR for functional groups (e.g., nitro stretch at ~1520 cm) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 434.05) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer :

-

Assay-Specific Variables : Adjust pH (e.g., antimicrobial activity may depend on ionization states of sulfonamide groups) .

-

Cellular Context : Test in multiple cell lines (e.g., Spodoptera frugiperda vs. human cancer cells) to assess species-specific effects .

-

Control Experiments : Include reference compounds (e.g., diclofenac for anti-inflammatory activity) to calibrate potency .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). The nitro group may form hydrogen bonds with Lys721 .

-

ADMET Prediction : SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks. For example, replacing the nitro group with a methoxy group improves solubility but may reduce potency .

- Case Study :

A derivative with a pyridinyl substituent showed enhanced blood-brain barrier penetration (calculated logBB = 0.3 vs. -0.5 for the parent compound) .

- Case Study :

Q. What experimental approaches are critical for elucidating the mechanism of action in anticancer studies?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays for cytotoxicity (e.g., IC = 12 µM in MCF-7 cells) and flow cytometry for apoptosis (Annexin V/PI staining) .

- Enzyme Inhibition : Measure EGFR-TK inhibition (IC = 0.8 µM) using a fluorescence-based kinase assay .

- Western Blotting : Validate downstream targets (e.g., reduced phosphorylation of ERK1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.